Cas no 80434-32-8 (1beta-Hydroxydeoxycholic Acid)

1β-Hydroxydeoxycholic Acid is a bile acid derivative with a hydroxyl group at the 1β position, structurally related to deoxycholic acid. This modification enhances its physicochemical properties, making it valuable in biochemical and pharmaceutical research. The compound exhibits improved solubility and metabolic stability compared to its parent molecule, facilitating its use in studies involving bile acid metabolism, receptor interactions, and lipid digestion. Its unique structure also makes it a potential intermediate for synthesizing steroidal compounds or probing enzyme specificity. Researchers utilize 1β-Hydroxydeoxycholic Acid for its precise steric and electronic effects in mechanistic investigations, offering insights into bile acid function and therapeutic applications.
1beta-Hydroxydeoxycholic Acid structure
1beta-Hydroxydeoxycholic Acid structure
商品名:1beta-Hydroxydeoxycholic Acid
CAS番号:80434-32-8
MF:C24H40O5
メガワット:408.57140827179
CID:985622
PubChem ID:5283850

1beta-Hydroxydeoxycholic Acid 化学的及び物理的性質

名前と識別子

    • (4R)-4-[(3S,5R,8S,9S,10S,12S,13R,14S)-1,3,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
    • 1β-Hydroxydeoxycholic Acid
    • (1β,3α,5β,12α)-1,3,12-Trihydroxycholan-24-oic acid
    • (1β,3α,5β,12α)-1,3,12-Trihydroxycholan-24-oic acid (ACI)
    • 1β,3α,12α-Trihydroxy-5β-cholan-24-oic acid
    • 1β,3α,12α-Trihydroxy-5β-cholanoic acid
    • 1beta-hydroxydeoxycholic acid
    • 80434-32-8
    • 1 beta, 3alpha, 12alpha-Trihydroxy-5beta-cholanoic acid
    • 1I(2)-Hydroxydeoxycholic acid
    • 1beta,3alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid
    • CS-0062373
    • 1b,3a,12a-trihydroxy-5b-cholan-24-oic acid
    • DTXSID101311413
    • 1beta,3alpha,2alpha-Trihydroxy-5beta-cholanoic acid
    • LMST04010063
    • HTY43X1B1P
    • 1
    • (1beta,3alpha,5beta,12alpha)-1,3,12-trihydroxycholan-24-oic acid
    • Q27280096
    • CHEBI:136724
    • UNII-HTY43X1B1P
    • 1.BETA.,3.ALPHA.,12.ALPHA.-TRIHYDROXY-5.BETA.-CHOLANOIC ACID
    • (4R)-4-[(1R,3S,5R,8S,9S,10S,12S,13R,14S,17R)-1,3,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
    • CHOLAN-24-OIC ACID, 1,3,12-TRIHYDROXY-, (1.BETA.,3.ALPHA.,5.BETA.,12.ALPHA.)-
    • SCHEMBL3447484
    • A-Hydroxydeoxycholic Acid
    • 1beta-OH-deoxycholic acid
    • 1.BETA.-HYDROXYDEOXYCHOLIC ACID
    • 1.BETA.,3.ALPHA.,12.ALPHA.-TRIHYDROXY-5.BETA.-CHOLAN-24-OIC ACID
    • HY-113482
    • 1 .BETA., 3.ALPHA., 12.ALPHA.-TRIHYDROXY-5.BETA.-CHOLANOIC ACID
    • Cholan-24-oic acid, 1,3,12-trihydroxy-, (1beta,3alpha,5beta,12alpha)-
    • 1beta-Hydroxydeoxycholic Acid
    • インチ: 1S/C24H40O5/c1-13(4-9-22(28)29)17-7-8-18-16-6-5-14-10-15(25)11-20(26)23(14,2)19(16)12-21(27)24(17,18)3/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15+,16+,17-,18+,19+,20-,21+,23+,24-/m1/s1
    • InChIKey: DAKYVYUAVGJDRK-FPUZENINSA-N
    • ほほえんだ: C[C@]12[C@H](O)C[C@@H](O)C[C@H]1CC[C@H]1[C@@H]3CC[C@H]([C@H](C)CCC(=O)O)[C@]3([C@H](C[C@H]21)O)C

計算された属性

  • せいみつぶんしりょう: 408.28757437g/mol
  • どういたいしつりょう: 408.28757437g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 5
  • 重原子数: 29
  • 回転可能化学結合数: 4
  • 複雑さ: 637
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 11
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 98Ų

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ふってん: 583.9±50.0 °C at 760 mmHg
  • フラッシュポイント: 321.0±26.6 °C
  • じょうきあつ: 0.0±3.7 mmHg at 25°C

1beta-Hydroxydeoxycholic Acid セキュリティ情報

1beta-Hydroxydeoxycholic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
H934880-25mg
1beta-Hydroxydeoxycholic Acid
80434-32-8
25mg
$2096.00 2023-05-18
TRC
H934880-2.5mg
1beta-Hydroxydeoxycholic Acid
80434-32-8
2.5mg
$270.00 2023-05-18
TRC
H934880-200mg
1beta-Hydroxydeoxycholic Acid
80434-32-8
200mg
$ 15000.00 2023-09-07
Key Organics Ltd
ES-2472-5mg
1beta-Hydroxydeoxycholic Acid-D4 (major)
80434-32-8 >95%
5mg
£2438.00 2025-02-09
Key Organics Ltd
ES-2472-10mg
1beta-Hydroxydeoxycholic Acid-D4 (major)
80434-32-8 >95%
10mg
£3750.00 2025-02-09

1beta-Hydroxydeoxycholic Acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Diphenyl diselenide ,  Sodium borohydride
2.1 Reagents: Sodium borohydride Solvents: Dichloromethane ;  0.5 h, 0 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 100 °C; 12 h, 100 °C; 100 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
リファレンス
Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms
Hayes, Martin A. ; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2017, 60(4), 221-229

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Acetic acid, chromium(2+) salt (2:1) Solvents: Ethanol
1.2 Reagents: Carbonic acid, calcium salt Solvents: Dimethylformamide
2.1 Reagents: Hydrogen peroxide
3.1 Reagents: Acetic acid, chromium(2+) salt (2:1) Solvents: Ethanol
4.1 Reagents: Sodium borohydride
4.2 Reagents: Potassium hydroxide Solvents: Methanol
リファレンス
Synthesis of the 1β-hydroxylated bile acids and identification of 1β,3α,7α-trihydroxy- and 1β,3α,7α,12α-tetrahydroxy-5β-cholan-24-oic acids in human meconium
Tohma, Masahiko; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(7), 3071-3

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Zinc Solvents: Acetic acid ;  0.5 h, rt
2.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: 1,4-Dioxane ,  Water ;  0 °C; 12 h, 25 °C
3.1 Reagents: Diphenyl diselenide ,  Sodium borohydride
4.1 Reagents: Sodium borohydride Solvents: Dichloromethane ;  0.5 h, 0 °C
5.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 100 °C; 12 h, 100 °C; 100 °C → rt
5.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
リファレンス
Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms
Hayes, Martin A. ; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2017, 60(4), 221-229

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Lithium carbonate (Li2CO3) ,  Lithium bromide Solvents: Dimethylformamide ;  4 h, rt → 80 °C
2.1 Reagents: Zinc Solvents: Acetic acid ;  0.5 h, rt
3.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: 1,4-Dioxane ,  Water ;  0 °C; 12 h, 25 °C
4.1 Reagents: Diphenyl diselenide ,  Sodium borohydride
5.1 Reagents: Sodium borohydride Solvents: Dichloromethane ;  0.5 h, 0 °C
6.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 100 °C; 12 h, 100 °C; 100 °C → rt
6.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
リファレンス
Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms
Hayes, Martin A. ; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2017, 60(4), 221-229

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium borohydride
1.2 Reagents: Potassium hydroxide Solvents: Methanol
リファレンス
Synthesis of the 1β-hydroxylated bile acids and identification of 1β,3α,7α-trihydroxy- and 1β,3α,7α,12α-tetrahydroxy-5β-cholan-24-oic acids in human meconium
Tohma, Masahiko; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(7), 3071-3

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: 1,4-Dioxane ,  Water ;  0 °C; 12 h, 25 °C
2.1 Reagents: Diphenyl diselenide ,  Sodium borohydride
3.1 Reagents: Sodium borohydride Solvents: Dichloromethane ;  0.5 h, 0 °C
4.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 100 °C; 12 h, 100 °C; 100 °C → rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
リファレンス
Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms
Hayes, Martin A. ; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2017, 60(4), 221-229

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Acetic acid, chromium(2+) salt (2:1) Solvents: Ethanol
2.1 Reagents: Sodium borohydride
2.2 Reagents: Potassium hydroxide Solvents: Methanol
リファレンス
Synthesis of the 1β-hydroxylated bile acids and identification of 1β,3α,7α-trihydroxy- and 1β,3α,7α,12α-tetrahydroxy-5β-cholan-24-oic acids in human meconium
Tohma, Masahiko; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(7), 3071-3

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Peracetic acid ,  Mercuric acetate Solvents: Acetic acid ;  3 h, rt
2.1 Reagents: Sodium borohydride Solvents: Dichloromethane ;  0.5 h, 0 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 100 °C; 12 h, 100 °C; 100 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
リファレンス
Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms
Hayes, Martin A. ; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2017, 60(4), 221-229

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  1 h, 20 °C
2.1 Reagents: Bromine Solvents: Acetic acid ,  Chloroform ;  1 h, 20 °C
3.1 Reagents: Lithium carbonate (Li2CO3) ,  Lithium bromide Solvents: Dimethylformamide ;  4 h, rt → 80 °C
4.1 Reagents: Zinc Solvents: Acetic acid ;  0.5 h, rt
5.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: 1,4-Dioxane ,  Water ;  0 °C; 12 h, 25 °C
6.1 Reagents: Diphenyl diselenide ,  Sodium borohydride
7.1 Reagents: Sodium borohydride Solvents: Dichloromethane ;  0.5 h, 0 °C
8.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 100 °C; 12 h, 100 °C; 100 °C → rt
8.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
リファレンス
Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms
Hayes, Martin A. ; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2017, 60(4), 221-229

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Dichloromethane ;  0.5 h, 0 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 100 °C; 12 h, 100 °C; 100 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
リファレンス
Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms
Hayes, Martin A. ; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2017, 60(4), 221-229

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide
2.1 Reagents: Acetic acid, chromium(2+) salt (2:1) Solvents: Ethanol
3.1 Reagents: Sodium borohydride
3.2 Reagents: Potassium hydroxide Solvents: Methanol
リファレンス
Synthesis of the 1β-hydroxylated bile acids and identification of 1β,3α,7α-trihydroxy- and 1β,3α,7α,12α-tetrahydroxy-5β-cholan-24-oic acids in human meconium
Tohma, Masahiko; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(7), 3071-3

ごうせいかいろ 12

はんのうじょうけん
リファレンス
Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms
Hayes, Martin A. ; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2017, 60(4), 221-229

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Lithium Solvents: Tetrahydrofuran ;  6 h, 0 °C
1.2 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran ;  0.5 h, -30 °C
1.3 Solvents: Tetrahydrofuran ;  2 h, -30 °C
2.1 Reagents: Peracetic acid ,  Mercuric acetate Solvents: Acetic acid ;  3 h, rt
3.1 Reagents: Sodium borohydride Solvents: Dichloromethane ;  0.5 h, 0 °C
4.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 100 °C; 12 h, 100 °C; 100 °C → rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
リファレンス
Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms
Hayes, Martin A. ; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2017, 60(4), 221-229

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Acetic acid ,  Chloroform ;  1 h, 20 °C
2.1 Reagents: Lithium carbonate (Li2CO3) ,  Lithium bromide Solvents: Dimethylformamide ;  4 h, rt → 80 °C
3.1 Reagents: Zinc Solvents: Acetic acid ;  0.5 h, rt
4.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: 1,4-Dioxane ,  Water ;  0 °C; 12 h, 25 °C
5.1 Reagents: Diphenyl diselenide ,  Sodium borohydride
6.1 Reagents: Sodium borohydride Solvents: Dichloromethane ;  0.5 h, 0 °C
7.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 100 °C; 12 h, 100 °C; 100 °C → rt
7.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
リファレンス
Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms
Hayes, Martin A. ; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2017, 60(4), 221-229

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 100 °C; 12 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
リファレンス
Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms
Hayes, Martin A. ; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2017, 60(4), 221-229

1beta-Hydroxydeoxycholic Acid Raw materials

1beta-Hydroxydeoxycholic Acid Preparation Products

1beta-Hydroxydeoxycholic Acid 関連文献

1beta-Hydroxydeoxycholic Acidに関する追加情報

1beta-Hydroxydeoxycholic Acid (CAS No. 80434-32-8): A Comprehensive Overview

1beta-Hydroxydeoxycholic acid, chemically designated as 1beta-hydroxy-3,7-dihydroxy-5-cholanoic acid, is a bile acid derivative with significant applications in pharmaceutical research and biomedicine. Its unique molecular structure and biological properties make it a valuable compound in various therapeutic and diagnostic contexts. This introduction provides an in-depth exploration of 1beta-Hydroxydeoxycholic Acid, focusing on its chemical properties, biological functions, and recent advancements in its application within the field of chemobiomedicine.

The chemical formula of 1beta-Hydroxydeoxycholic Acid is C24H40O5, and it belongs to the class of cholic acid derivatives. This compound is characterized by a hydroxyl group at the 1beta position, which distinguishes it from other bile acids such as cholic acid and deoxycholic acid. The presence of this hydroxyl group contributes to its solubility in water and its ability to interact with various biological targets, making it a versatile molecule in drug design and development.

Bile acids are naturally occurring compounds synthesized primarily in the liver from cholesterol. They play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. Among the numerous bile acids, deoxycholic acid is one of the most studied due to its potent detergent properties. The modification of deoxycholic acid at the 1beta position yields 1beta-Hydroxydeoxycholic Acid, which exhibits enhanced biological activity compared to its parent compound.

Recent research has highlighted the potential of 1beta-Hydroxydeoxycholic Acid as an anti-inflammatory agent. Studies have demonstrated that this compound can modulate immune responses by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings suggest that 1beta-Hydroxydeoxycholic Acid may have therapeutic applications in conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 1beta-Hydroxydeoxycholic Acid has shown promise in the field of drug delivery. Its ability to form micelles makes it an excellent candidate for encapsulating hydrophobic drugs, thereby enhancing their solubility and bioavailability. This property has been exploited in the development of novel drug formulations aimed at improving therapeutic efficacy while minimizing side effects.

The pharmacokinetics of 1beta-Hydroxydeoxycholic Acid have been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Research indicates that this compound is rapidly absorbed from the gastrointestinal tract and undergoes extensive metabolism in the liver before being excreted via bile. These findings are crucial for optimizing dosing regimens and predicting potential drug-drug interactions.

One of the most exciting applications of 1beta-Hydroxydeoxycholic Acid is in the field of gene therapy. Its ability to form stable complexes with nucleic acids has been utilized to develop non-viral gene delivery systems. These systems offer a safer alternative to viral vectors by minimizing immune responses and off-target effects. Preliminary studies have shown encouraging results in using 1beta-Hydroxydeoxycholic Acid-based nanoparticles for delivering therapeutic genes to target cells.

The synthesis of 1beta-Hydroxydeoxycholic Acid can be achieved through various chemical pathways, including enzymatic synthesis and chemical modification of natural bile acids. Enzymatic synthesis offers several advantages over traditional chemical methods, such as higher selectivity, reduced byproduct formation, and lower energy consumption. Advances in biocatalysis have made it possible to produce high-purity 1beta-Hydroxydeoxycholic Acid on an industrial scale, making it more accessible for research and commercial applications.

The safety profile of 1beta-Hydroxydeoxycholic Acid has been thoroughly evaluated through preclinical studies. These studies have shown that this compound is well-tolerated at therapeutic doses with minimal side effects. However, further research is needed to fully understand its long-term safety profile and potential adverse reactions. Clinical trials are currently underway to assess the efficacy and safety of 1beta-Hydroxydeoxycholic Acid in various therapeutic settings.

The future prospects for 1beta-Hydroxydeoxycholic Acid are promising, with ongoing research exploring its potential applications in regenerative medicine, cancer therapy, and neuroprotection. Its unique chemical properties make it a versatile tool for developing novel therapeutic strategies across multiple disciplines. As our understanding of this compound continues to grow, it is likely that new applications will emerge, further solidifying its importance in modern medicine.

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